molecular formula C11H14ClNO B1395489 3-(4-Chloro-3,5-dimethylphenoxy)azetidine CAS No. 1219977-05-5

3-(4-Chloro-3,5-dimethylphenoxy)azetidine

Cat. No. B1395489
M. Wt: 211.69 g/mol
InChI Key: YXJSSPAHYFNHCK-UHFFFAOYSA-N
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Description

3-(4-Chloro-3,5-dimethylphenoxy)azetidine (also known as 4-chloro-3,5-dimethylphenoxyazetidine) is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound has been studied for its ability to act as a substrate for the enzyme cytochrome P450, and its ability to act as an inhibitor of certain enzymes. It has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

3-(4-Chloro-3,5-dimethylphenoxy)azetidine has been studied for its potential applications in various scientific research fields. It has been found to act as a substrate for the enzyme cytochrome P450, and as an inhibitor of certain enzymes. It has also been studied for its potential use as a drug delivery system, and as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethylphenoxy)azetidine is not fully understood. However, it is believed that the compound acts as a substrate for the enzyme cytochrome P450, and as an inhibitor of certain enzymes. It is also believed that the compound may interact with certain proteins and receptors in the body, and may have antioxidant and anti-inflammatory effects.

Biochemical And Physiological Effects

3-(4-Chloro-3,5-dimethylphenoxy)azetidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit certain enzymes, and to act as a substrate for the enzyme cytochrome P450. It has also been found to have antioxidant and anti-inflammatory effects, as well as to interact with certain proteins and receptors in the body.

Advantages And Limitations For Lab Experiments

3-(4-Chloro-3,5-dimethylphenoxy)azetidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and is relatively stable in solution. It also has a wide range of biochemical and physiological effects, making it suitable for use in a variety of research applications. However, there are also some limitations to its use in laboratory experiments. It is not fully understood how the compound interacts with certain proteins and receptors in the body, and it is not known how it may interact with other drugs.

Future Directions

There are a number of potential future directions for research involving 3-(4-Chloro-3,5-dimethylphenoxy)azetidine. Further research is needed to understand the mechanism of action of the compound, and to determine its potential therapeutic effects. Studies could also be conducted to investigate the potential interactions between the compound and other drugs, as well as to examine its potential use as a drug delivery system. Additionally, further research is needed to determine the long-term effects of the compound on the body, as well as its potential toxicity.

properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-3-9(4-8(2)11(7)12)14-10-5-13-6-10/h3-4,10,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJSSPAHYFNHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401270292
Record name 3-(4-Chloro-3,5-dimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3,5-dimethylphenoxy)azetidine

CAS RN

1219977-05-5
Record name 3-(4-Chloro-3,5-dimethylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-3,5-dimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401270292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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